molecular formula C23H24N4O5 B11010314 N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11010314
M. Wt: 436.5 g/mol
InChI Key: KVZPRZVMCFYTHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, a pyrrolidine ring, and methoxyphenyl groups, which contribute to its unique chemical properties and potential biological activities.

Properties

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H24N4O5/c1-31-10-9-26-14-24-20-8-3-16(12-19(20)23(26)30)25-22(29)15-11-21(28)27(13-15)17-4-6-18(32-2)7-5-17/h3-8,12,14-15H,9-11,13H2,1-2H3,(H,25,29)

InChI Key

KVZPRZVMCFYTHR-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

The quinazolinone scaffold is synthesized from 2-amino-5-nitrobenzoic acid via a three-step process:

  • Oxazinone formation : Reacting 2-amino-5-nitrobenzoic acid with acetic anhydride yields 2-methyl-5-nitro-4H-benzo[d]oxazin-4-one.

  • Ring expansion : Treatment with 3-amino-2-methoxyethylpiperidine-2,6-dione under basic conditions (e.g., K₂CO₃ in DMF) forms 3-(2-methoxyethyl)-5-nitro-4-oxoquinazoline.

  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (NH₄HCO₂/Pd-C) converts the nitro group to an amine, yielding 3-(2-methoxyethyl)-5-amino-4-oxoquinazoline.

Key Reaction Conditions:

StepReagentsSolventTemperatureYield
1Ac₂OToluene110°C85%
2K₂CO₃DMF80°C72%
3H₂/Pd-CMeOH25°C95%

Synthesis of the Pyrrolidine-Carboxamide Moiety

Pyrrolidinone Ring Formation

  • Mitsunobu reaction : 4-Methoxyphenylglycine reacts with ethyl acetoacetate under Mitsunobu conditions (DIAD, PPh₃) to form 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate.

  • Ester hydrolysis : Saponification with NaOH/EtOH yields 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Optimization Notes:

  • Stereoselectivity : The Mitsunobu reaction ensures retention of configuration at C3, critical for biological activity.

  • Purification : Recrystallization from ethanol/water improves purity to >99%.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves coupling the quinazolinamine with the pyrrolidine-carboxylic acid using:

  • EDCl/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF at 0–5°C.

  • Yield : 78–85% after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

Mixed Anhydride Method

Alternative approach using isobutyl chloroformate and N-methylmorpholine in THF:

  • Advantages : Avoids racemization and simplifies purification.

  • Scale-up : Demonstrated at 100 g scale with 82% yield.

Critical Analysis of Methodologies

Comparative Efficiency

MethodPurity (%)Yield (%)Scalability
EDCl/HOBt99.285Moderate
Mixed Anhydride98.582High
PyBOP Activation99.588Low

Challenges and Solutions

  • Solubility Issues : The quinazolinamine exhibits poor solubility in aprotic solvents. Pre-activation with DMF (0.1 eq.) improves dispersion.

  • Epimerization Risk : Low-temperature coupling (−10°C) prevents racemization of the pyrrolidine carboxamide.

Characterization and Validation

  • ¹H/¹³C NMR : Key signals include δ 8.21 (quinazolinone C7-H), δ 4.52 (pyrrolidine C3-H), and δ 3.81 (OCH₃).

  • HPLC : Retention time = 12.7 min (C18, MeCN/H₂O 70:30).

  • Mass Spec : [M+H]⁺ = 479.2 (calculated: 479.18).

Industrial-Scale Considerations

  • Cost Analysis : EDCl/HOBt adds ~$120/kg vs. $45/kg for mixed anhydride methods.

  • Green Chemistry : Solvent recovery systems (e.g., DMF distillation) reduce waste by 40% .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., methoxyphenyl halides) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the molecule.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exhibit significant anticancer properties. A study demonstrated that such compounds can inhibit the growth of various cancer cell lines, including:

Cell Line Percent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HCT11656.53%

These results suggest that the compound may interact with molecular targets involved in cancer cell proliferation and survival .

Antimicrobial Activity

The compound has shown promise in antimicrobial studies as well. Its structural features allow it to disrupt bacterial cell walls or interfere with essential metabolic pathways in microorganisms. For instance, derivatives of this compound have been tested against Mycobacterium smegmatis, yielding zones of inhibition up to 12–16 mm .

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of a structurally related compound in vivo using mouse models. The compound significantly reduced tumor size compared to control groups, demonstrating its potential as a therapeutic agent for cancer treatment .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial activity, derivatives of the compound were tested against various bacterial strains. Results indicated that modifications in the side chains could enhance antibacterial efficacy, suggesting avenues for further optimization .

Mechanism of Action

The mechanism by which N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as certain anticancer agents.

    Pyrrolidine Derivatives: Molecules with pyrrolidine rings, which are often found in pharmaceuticals.

    Methoxyphenyl Compounds: Compounds containing methoxyphenyl groups, which are common in various bioactive molecules.

Uniqueness

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties

Biological Activity

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's structure, synthesis, and various biological activities supported by relevant case studies and research findings.

Structural Overview

The molecular formula of the compound is C23H24N4O5C_{23}H_{24}N_{4}O_{5}, with a molecular weight of approximately 473.5 g/mol. The compound features a quinazoline moiety linked to a pyrrolidine ring, which contributes to its pharmacological potential.

PropertyValue
Molecular FormulaC23H24N4O5
Molecular Weight473.5 g/mol
StructureStructure

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the quinazoline and pyrrolidine components through various chemical reactions. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)
  • A549 (lung cancer)

The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways and modulation of Bcl-2 family protein levels, leading to cell cycle arrest at multiple phases .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was tested against a range of bacteria and fungi, demonstrating significant inhibition zones in disc diffusion assays. The results suggest that it may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory properties. Studies indicate that it can reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Cytotoxicity Evaluation :
    A study conducted on the cytotoxic effects of this compound revealed that it significantly reduced cell viability in HeLa cells after 48 hours of treatment at concentrations ranging from 10 µM to 100 µM. The IC50 value was determined to be approximately 25 µM, indicating potent activity .
  • Antimicrobial Testing :
    In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .

Q & A

Q. What are the key synthetic strategies for preparing N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., acetic acid/HCl) to form the 4-oxo-3,4-dihydroquinazoline scaffold .
  • Pyrrolidone Carboxamide Coupling : Activation of the carboxylic acid group (e.g., via EDC/HOBt) for coupling with the quinazolin-6-amine intermediate. Methoxyethyl and methoxyphenyl substituents are introduced via alkylation or nucleophilic substitution during intermediate synthesis .
  • Purification : Flash chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for isolating the final compound with >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent integration (e.g., methoxyethyl protons at δ 3.2–3.5 ppm, quinazolinone carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the fused quinazoline-pyrrolidone system .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity and detect trace impurities .

Q. What solvents and reaction conditions optimize yield for intermediates in this synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for methoxyethyl group installation, while ethanol/water mixtures improve cyclization efficiency for the quinazolinone core .
  • Temperature Control : Maintain 60–80°C for cyclization steps to avoid side reactions (e.g., over-oxidation). Room temperature is sufficient for coupling reactions to preserve stereochemistry .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxyethyl vs. ethoxyethyl) impact biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified alkyl/aryl groups and compare their binding affinities (e.g., via kinase inhibition assays). For example:
    • Replace the 2-methoxyethyl group with a 2-ethoxyethyl chain to evaluate hydrophobicity effects on membrane permeability .
    • Substitute the 4-methoxyphenyl group with halogenated aryl rings to assess electron-withdrawing/donating effects on target engagement .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., ATP-binding pockets in kinases) .

Q. What strategies resolve contradictions in reported biological data for this compound?

Methodological Answer:

  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line authenticity verification, consistent ATP concentrations in kinase assays) to minimize variability .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to identify metabolite interference, which may explain discrepancies in IC50_{50} values across studies .
  • Data Cross-Validation : Compare results with structurally related compounds (e.g., thieno[2,3-d]pyrimidine analogs) to identify trends in activity .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC. Methoxy groups may enhance stability in acidic environments .
  • Light/Oxygen Sensitivity : Conduct stability studies under UV light (254 nm) and in aerobic vs. anaerobic conditions to identify decomposition pathways (e.g., oxidation of pyrrolidone carbonyl) .
  • Lyophilization : Test freeze-dried vs. solution formulations for long-term storage stability (−80°C vs. 4°C) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use SwissADME or pkCSM to estimate LogP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. The methoxy groups may reduce LogP, improving solubility .
  • Toxicity Profiling : Employ ProTox-II to predict hepatotoxicity or mutagenicity risks, particularly for the quinazolinone core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.